molecular formula C23H26N6O9S3 B1180463 Cefquinome sulfate CAS No. 123766-80-3

Cefquinome sulfate

Numéro de catalogue: B1180463
Numéro CAS: 123766-80-3
Poids moléculaire: 626.7 g/mol
Clé InChI: KYOHRXSGUROPGY-WVEKLOCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Composition and Identity

Cefquinome sulfate, bearing the Chemical Abstracts Service registry number 118443-89-3, possesses the molecular formula C₂₃H₂₆N₆O₉S₃ with a molecular weight of 626.67 grams per mole. The compound exists as the sulfate salt form of cefquinome, presenting as a zwitterionic structure that facilitates rapid penetration across biological membranes, including bacterial cell wall porins. The systematic chemical name for this compound is 1-[[(6R,7R)-7-[(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolin-1-ium Hydrogen Sulfate.

The molecular structure incorporates several distinctive functional groups that contribute to its unique properties. These include a quaternary quinolinium moiety, an aminothiazolyl group, and an unusual O-alkylated oxime configuration. The beta-lactam nucleus serves as the reactive site, while these peripheral functional groups provide the compound with enhanced stability and specificity characteristics. The stereochemistry at positions 6R and 7R is particularly important for the compound's biological activity and chemical stability.

Structural Characterization

Advanced analytical techniques have been employed to fully characterize the three-dimensional structure of this compound. X-ray diffraction analysis reveals characteristic peaks at diffraction angles of 8.200°, 12.667°, 16.219°, 20.259°, and 24.657° (2θ), confirming the crystalline nature of the pure compound. These crystallographic data indicate that this compound maintains its structural integrity in solid form, with well-defined crystal boundaries that contribute to its stability profile.

Fourier Transform Infrared spectroscopy has been utilized to identify functional group characteristics, providing detailed information about the molecular vibrations and chemical bonds present in the structure. The spectroscopic analysis confirms the presence of the aminothiazolyl moiety, the methoxyimino group, and the beta-lactam ring system, all of which are essential components of the this compound molecule. Nuclear Magnetic Resonance studies have further confirmed the structural integrity and stereochemical configuration of the compound.

Propriétés

Numéro CAS

123766-80-3

Formule moléculaire

C23H26N6O9S3

Poids moléculaire

626.7 g/mol

Nom IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1

Clé InChI

KYOHRXSGUROPGY-WVEKLOCCSA-N

SMILES isomérique

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O

SMILES canonique

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O

Origine du produit

United States

Méthodes De Préparation

Cefotaxime-Based Synthesis (Route 1)

The most widely documented method involves cefotaxime as the starting material, leveraging iodotrimethylsilane (TMSI) and 2,3-cyclohexyl pyridine to facilitate the formation of hydroiodic acid HI cefquinome. Subsequent purification via silica gel chromatography and sulfation with sulfuric acid yields the final product.

Hydroiodic Acid HI Cefquinome Formation

In a 3000 mL three-necked flask, cefotaxime (46–92 g) reacts with TMSI (40–404 g) and 2,3-cyclohexyl pyridine (30–297 g) in methylene chloride (700–3000 g) under reflux conditions. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate:methanol:water (1:4:1) as the mobile phase. After reflux, the mixture is cooled to −4°C to −6°C, and a pre-mixed solution of potassium iodide (150 g) and 2M hydrochloric acid (650 mL) is added dropwise. Hydrolysis at ≤0°C for 20–30 minutes ensures ≥90% conversion efficiency, as verified by HPLC. The resulting hydroiodic acid HI cefquinome is crystallized, filtered, and dried.

Sulfation and Purification

The hydroiodic acid intermediate is dissolved in a toluene-water-resin mixture (1:1–1.5:3–5 weight ratio) and extracted to remove iodide ions. After washing and decolorization with activated carbon (0.1%–0.5%), silica gel column chromatography eluted with 10%–20% ethanol removes residual impurities. The eluate is concentrated, acidified to pH 1–2 with 6M sulfuric acid, and crystallized in ethanol at 0°C–5°C. This method achieves a total recovery of 71.1%–73.6% with a purity of 99.5%–99.8%.

7-Aminocephalosporanic Acid (7-ACA)-Based Synthesis (Route 2)

An alternative route starts with 7-ACA, utilizing hexamethyldisilazane (HMDS) and TMSI to protect reactive groups before coupling with 5,6,7,8-tetrahydroquinoline.

Intermediate 7-ACQ Synthesis

7-ACA reacts with HMDS (1–3 molar equivalents) and TMSI (0.01–0.05 equivalents) in methylene chloride under reflux for 1–3 hours. The silylated intermediate is then treated with N,N-diethylaniline (2 equivalents) and TMSI (1–2 equivalents) at 0°C, followed by 5,6,7,8-tetrahydroquinoline (1–3 equivalents) to form 7-ACQ.

Acylation and Sulfation

7-ACQ undergoes acylation with AE-active ester (1–3 equivalents) in N,N-dimethylformamide (DMF)-water, adjusted to pH 8.0–9.0 with triethylamine. After extraction with methylene chloride, the solution is decolorized, acidified to pH 1.5–2.0 with sulfuric acid, and crystallized using isopropanol. While this route avoids costly anion-exchange resins, it faces challenges with intermediate instability and lower yields compared to Route 1.

Comparative Analysis of Synthesis Methods

Yield and Purity

ParameterRoute 1Route 2
Starting MaterialCefotaxime7-ACA
Key ReagentsTMSI, Cyclohexyl PyridineHMDS, TMSI, Tetrahydroquinoline
Total Recovery (%)71.1–73.6Not Reported
Purity (%)99.5–99.8Not Reported
Cost FactorsHigh TMSI usageIntermediate instability

Route 1’s use of silica gel chromatography ensures high purity but requires significant solvent volumes. In contrast, Route 2’s one-pot synthesis reduces steps but struggles with byproduct formation.

Industrial Scalability

Route 1’s reproducibility is demonstrated across multiple batches, with consistent yields >70%. However, the reliance on TMSI (7–10 equivalents) raises raw material costs. Route 2’s omission of resin exchange (e.g., Amberlite LA-2) lowers dependency on imported materials but introduces scalability risks due to unstable intermediates.

Optimization Strategies for Enhanced Efficiency

Solvent and Reagent Recovery

Both routes employ toluene and methylene chloride, which can be recycled via distillation. In Route 1, >90% of toluene is recoverable after extraction, reducing environmental impact.

Reaction Condition Fine-Tuning

  • Temperature Control : Maintaining −4°C to −6°C during HI addition in Route 1 minimizes side reactions.

  • pH Adjustment : Precise sulfuric acid dosing (6M) ensures optimal crystallization without over-acidification.

Alternative Catalysts

Replacing TMSI with cheaper silylating agents (e.g., trimethylchlorosilane) in Route 2 could reduce costs but may compromise reaction rates .

Analyse Des Réactions Chimiques

Comparative Analysis of Synthetic Routes

RouteKey ReagentsDrawbacksPatent References
1AE-active ester, IodotrimethylsilaneHigh reagent cost, intermediate instabilityCN103193799A, US4845087
2Hexamethyldisilazane, N,N-Diethyl AnilineMulti-step protection/deprotectionCN101050220A
3Not fully disclosedLimited industrial scalabilityCN101108858A

Degradation Pathways and Isomerization

Cefquinome sulfate undergoes pH- and temperature-dependent degradation, producing inactive isomers :

Degradation Products

IsomerConditionsKey Fragments (m/z)Bioactivity
Δ³-IsomerHigh pH, heat201.044, 152.016, 166.031None
E-IsomerAlkaline hydrolysis277.020, 368.048Reduced
  • Mechanistic Insight :

    • Δ³-Isomer forms via double-bond migration (C2→C3), disrupting the β-lactam ring’s conjugation with sulfur .

    • Fragmentation : McLafferty rearrangement generates diagnostic ions (e.g., m/z 352.053 → m/z 201.044).

Solubility and Reaction Thermodynamics

Solubility directly impacts reaction efficiency and crystallization. Experimental data in pure solvents (277.15–305.15 K) :

SolventSolubility (mole fraction, ×10⁴) at 298 KΔH (kJ/mol)ΔS (J/mol·K)
Water8.92-12.7-43.2
Methanol0.54-9.8-32.1
Ethanol0.31-8.5-28.7
  • Thermodynamic Trends :

    • Exothermic dissolution (ΔH < 0) in all solvents.

    • Entropy-driven insolubility in organic solvents (ΔS < 0) .

Industrial Optimization Strategies

  • Cost Reduction : Substituting Amberlite LA-2 resin with domestic alternatives (e.g., D301 resin).

  • Process Intensification : One-pot synthesis to minimize intermediate isolation .

Applications De Recherche Scientifique

Pharmacokinetics

Cefquinome sulfate has a relatively short half-life of approximately 2.5 hours but demonstrates high bioavailability when administered via injection. It is minimally protein-bound (less than 5%) and primarily excreted unchanged through urine. The compound shows rapid absorption characteristics, allowing for effective treatment of acute infections .

Veterinary Applications

This compound is widely utilized in veterinary medicine for the treatment of various infections in cattle and swine. Its applications include:

  • Mastitis : It is commonly used to treat coliform mastitis in dairy cows, effectively targeting pathogens such as Staphylococcus aureus and Escherichia coli.
  • Respiratory Infections : The antibiotic is effective against respiratory diseases caused by Pasteurella multocida and Actinobacillus pleuropneumoniae in pigs.
  • Dermatitis and Foot Rot : Cefquinome is also indicated for treating skin infections and foot rot in cattle .

Efficacy Against Biofilm Formation

A study investigated the effectiveness of this compound against biofilm-producing strains of Staphylococcus aureus isolated from bovine milk samples. The research demonstrated that cefquinome could inhibit bacterial growth even in the presence of biofilms, highlighting its potential in treating persistent infections associated with biofilm formation .

Sustained-Release Formulation

Research on a sustained-release formulation of this compound showed promising results in enhancing its pharmacokinetic profile. The study developed a suspension injection that allowed for prolonged release and stable quality over time, improving therapeutic outcomes for livestock suffering from chronic infections .

Comparative Efficacy Table

Application Target Pathogen Dosage Outcomes
MastitisStaphylococcus aureus2.5 mg/ml intramammarySignificant reduction in infection rates
Respiratory DiseasesEscherichia coli, Pasteurella2.5 mg/ml intramuscularRapid improvement in clinical signs
DermatitisVarious pathogens2.5 mg/ml intramuscularEffective clearance of skin lesions

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Cefquinome sulfate shares structural similarities with third- and fourth-generation cephalosporins like cefpirome and cefotaxime, but its veterinary-specific design confers distinct advantages:

  • β-lactamase resistance: The methoxyimino group provides enhanced stability against both plasmid- and chromosomally encoded β-lactamases compared to earlier cephalosporins .
  • Membrane penetration : The zwitterionic structure enables faster tissue distribution, achieving higher concentrations in mammary glands and lungs .
Compound Generation Key Structural Features β-Lactamase Stability Veterinary Use
Cefquinome 4th Methoxyimino–aminothiazolyl; Quinoline group High Yes
Cefpirome 4th Methoxyimino–aminothiazolyl Moderate No
Cefotaxime 3rd Aminothiazolyl–oxime Moderate No
Ceftiofur 3rd Thioether side chain Low Yes

Antibacterial Spectrum and Efficacy

This compound demonstrates broader and more potent activity against veterinary pathogens compared to ceftiofur (a third-generation veterinary cephalosporin) and non-veterinary analogues like cefotaxime:

  • MIC values: Against S. aureus, cefquinome exhibits MICs of 0.5–1 μg/mL, outperforming ceftiofur (MICs: 2–4 μg/mL) .
  • Time-dependent bactericidal activity: Cefquinome maintains concentrations above MIC for >12 hours in bovine mammary tissue, critical for treating mastitis .

Pharmacokinetic Profiles

Liposomal formulations of this compound significantly enhance pharmacokinetic parameters compared to conventional solutions:

Parameter Cefquinome Liposome Cefquinome Solution Ceftiofur Suspension
t₁/₂β (h) 8.25 ± 2.57 4.36 ± 1.23 6.91 ± 1.89
AUC₀–∞ (mg·h/L) 141.26 ± 11.04 50.40 ± 9.27 89.50 ± 8.75
MRT (h) 8.25 ± 2.57 3.15 ± 1.80 5.20 ± 1.20
Bioavailability 113–123% (goslings) 67–97% (ducklings) 85–90% (swine)

Key findings:

  • Sustained-release effect: Liposomal cefquinome prolongs half-life by 1.89-fold and increases AUC by 2.79-fold compared to solutions .
  • Species-specific variation : Goslings exhibit higher bioavailability (113.9%) than ducklings (67.5%) due to metabolic differences .

Formulation Innovations

  • Liposomal proliposomes : Solid dispersion techniques yield liposomes with 53.5% entrapment efficiency, 203 nm particle size, and sustained release over 24 hours .
  • Cationic liposomes: Enhance biofilm penetration against S. aureus, reducing MICs by 50% compared to free cefquinome .

Activité Biologique

Cefquinome sulfate (CS) is a fourth-generation cephalosporin antibiotic developed primarily for veterinary use, particularly effective against a broad spectrum of bacterial pathogens. This article explores its biological activity, pharmacokinetics, and therapeutic efficacy based on recent research findings.

Overview of this compound

This compound is notable for its potent antibacterial properties and low resistance rates among target pathogens. It is primarily utilized in treating infections in livestock, especially in dairy cows suffering from mastitis and respiratory diseases. Its effectiveness stems from its ability to inhibit bacterial cell wall synthesis, making it a critical tool in veterinary medicine.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics when administered intramammarily or intramuscularly.

Key Pharmacokinetic Parameters

StudyAdministration RouteDoseAUC (mg·h/L)t1/2 (h)Comments
Xiao et al. (2024) Intramammary75 mg/glandNot specified8.75 (β phase)Slow elimination from milk
Li et al. (2024) Intramuscular75 mgNot specifiedRapid elimination from plasmaLimited penetration into blood
Liu et al. (2022) Oily nanosuspensionNot specified138.73 (liposomal formulation)16.50 (β phase)Enhanced bioavailability

These studies indicate that this compound maintains effective concentrations in milk for extended periods post-administration, which is crucial for treating mastitis effectively.

Efficacy Against Bacterial Infections

This compound has been extensively studied for its effectiveness against various bacterial strains, particularly Escherichia coli associated with mastitis.

Case Study: Efficacy Against E. coli Mastitis

A study conducted by Yu et al. (2017) assessed the pharmacodynamic effectiveness of cefquinome against E. coli mastitis in lactating mice:

  • Methodology : Mice received intramammary infusions of cefquinome at doses ranging from 25 to 400 µg/gland.
  • Results :
    • Doses of 200 µg/gland achieved significant therapeutic effects.
    • A dose of 400 µg/gland resulted in a nearly complete elimination of bacterial counts within the mammary gland after 72 hours.

This study highlighted the importance of dosing regimens, indicating that higher doses yield better therapeutic outcomes while lower doses may only exhibit bacteriostatic effects .

Novel Formulations to Enhance Bioavailability

Recent advancements have focused on improving the delivery and stability of this compound through innovative formulations such as oily nanosuspensions.

Oily Nanosuspension Study

Research by Liu et al. (2022) developed an oily nanosuspension of this compound, demonstrating:

  • Increased Bioavailability : The new formulation showed approximately 1.6 times greater bioavailability compared to conventional injections.
  • Rapid Release : Enhanced release profiles were observed, which could improve therapeutic efficacy in clinical settings .

Residue Elimination Studies

The safety profile of this compound is further supported by studies examining its residue levels in cow's milk post-treatment.

Residue Elimination Data

Time Post-Administration (h)Residue Level (µg/kg)
12104.22 - 347.76
2410.43 - 52.84
36<20 (MRL threshold)

These findings indicate that this compound residues fall below the maximum residue limits within a short time frame, ensuring safety for consumers .

Q & A

Q. How to design longitudinal studies evaluating this compound residues in animal-derived products?

  • Methodological Answer : Conduct withdrawal studies in target species (e.g., dairy cows) with tissue sampling (muscle, liver, kidney) at 0–28 days post-treatment. Use LC-MS/MS to detect residues below maximum residue limits (MRLs). Apply kinetic models to estimate depletion rates and recommend safe withdrawal periods .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.